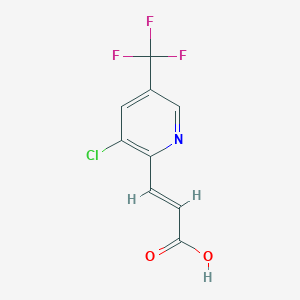
(E)-3-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acrylic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acrylic acid, 95% (hereafter referred to as CTPAA) is a synthetic chemical compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments, such as synthesis, biochemistry, and physiology. CTPAA is a relatively new compound, but it has been gaining attention in the scientific community due to its potential applications.
科学的研究の応用
CTPAA has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as polymers and surfactants. It has also been used in the synthesis of pharmaceuticals and agrochemicals. Additionally, CTPAA has been used in the synthesis of fluorescent dyes, which can be used in various imaging techniques. It has also been used in the synthesis of organic semiconductors.
作用機序
CTPAA is a versatile compound that can be used in a variety of experiments. Its mechanism of action depends on the application. In the synthesis of polymers, CTPAA acts as a monomer, which can be used to link other molecules together. In the synthesis of pharmaceuticals, CTPAA can act as a catalyst, which can help to speed up the reaction. In the synthesis of fluorescent dyes, CTPAA acts as an energy donor, which can help to absorb energy from the environment and transfer it to the dye molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of CTPAA are not yet fully understood. However, it is known that CTPAA can interact with various proteins and enzymes, which can lead to changes in their structure and function. Additionally, CTPAA has been shown to have an inhibitory effect on certain enzymes, which can lead to changes in metabolic pathways.
実験室実験の利点と制限
CTPAA has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a versatile compound that can be used in a variety of experiments. However, CTPAA can be toxic in high concentrations and can cause irritation to the skin and eyes.
将来の方向性
The potential future directions of CTPAA are numerous. It could be used in the synthesis of more complex compounds, such as polymers and pharmaceuticals. Additionally, it could be used to study the biochemical and physiological effects of various compounds. Furthermore, CTPAA could be used to develop new imaging techniques and organic semiconductors. Finally, CTPAA could be used to study the inhibitory effects of various enzymes and proteins.
合成法
CTPAA can be synthesized in a two-step process. The first step involves the reaction of 3-chloro-5-trifluoromethyl-pyridine (CTP) with acryloyl chloride in the presence of triethylamine. The second step involves the hydrolysis of the resulting acrylate ester with aqueous sodium hydroxide. The final product is a 95% pure CTPAA.
特性
IUPAC Name |
(E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO2/c10-6-3-5(9(11,12)13)4-14-7(6)1-2-8(15)16/h1-4H,(H,15,16)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXMSADTVIOWTL-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C=CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)/C=C/C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester, 95%](/img/structure/B6331600.png)
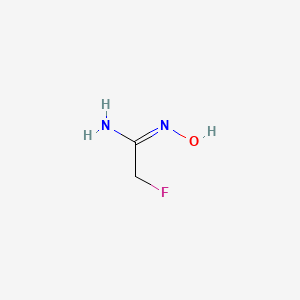
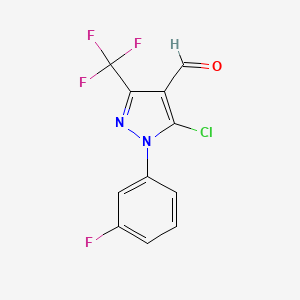


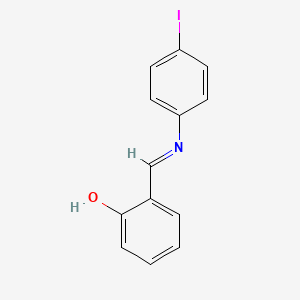
![Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate](/img/structure/B6331659.png)
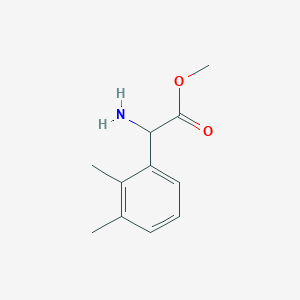

![1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331701.png)



